molecular formula C14H12N2S B3244644 1,3-Benzothiazol-2-yl(phenyl)methanamine CAS No. 1629-68-1

1,3-Benzothiazol-2-yl(phenyl)methanamine

Cat. No.: B3244644
CAS No.: 1629-68-1
M. Wt: 240.33 g/mol
InChI Key: LCUXOKKXLIBQKQ-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl(phenyl)methanamine is a chemical compound featuring a benzothiazole core, a privileged scaffold in modern medicinal chemistry. This aromatic heterocycle is recognized for its significant biological and pharmacological activities, making it a versatile building block in drug discovery and development . Researchers value benzothiazole derivatives for their ability to interact with diverse biological targets. Recent scientific investigations highlight benzothiazole-phenyl-based analogs in several research areas. One key application is in the development of multi-target ligands, such as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential to produce antinociception effects in models of pain without depressing voluntary locomotor activity—a common side effect of other analgesic classes . Furthermore, structurally related 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives have been identified as promising inhibitors against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) in pseudovirus assays, indicating the scaffold's relevance in antiviral research . The broad utility of the benzothiazole core is also demonstrated in various approved and investigational drugs, including riluzole (for amyotrophic lateral sclerosis), pramipexole (for Parkinson's disease), and flutemetamol (a radiopharmaceutical for amyloid plaque imaging) . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazol-2-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2S/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUXOKKXLIBQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295231
Record name α-Phenyl-2-benzothiazolemethanamine
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Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629-68-1
Record name α-Phenyl-2-benzothiazolemethanamine
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Record name α-Phenyl-2-benzothiazolemethanamine
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Record name 1,3-benzothiazol-2-yl(phenyl)methanamine
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Advanced Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Strategies for 1,3-Benzothiazol-2-yl(phenyl)methanamine

The construction of the this compound core can be achieved through various modern synthetic methods. These strategies offer different advantages in terms of efficiency, substrate scope, and environmental impact.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the synthesis of 2-substituted benzothiazoles. elsevierpure.comrsc.orgacs.orgchemrxiv.orgyoutube.comyoutube.com These methods often proceed under mild conditions and without the need for harsh reagents. A common approach involves the condensation of 2-aminothiophenol (B119425) with an appropriate aldehyde, in this case, benzaldehyde (B42025), followed by an oxidative cyclization. elsevierpure.comnih.govorganic-chemistry.org

One efficient method utilizes a ruthenium complex, [Ru(bpy)3]Cl2, as a photocatalyst in the presence of oxygen and visible light. elsevierpure.com The reaction between 2-aminothiophenol and benzaldehyde proceeds to form the desired benzothiazole (B30560) structure. The key step is the photoelectrocatalytic cycle involving oxidative quenching of the photocatalyst. elsevierpure.com Another approach employs riboflavin (B1680620) tetraacetate as an organic photocatalyst with potassium persulfate as a sacrificial oxidant under a nitrogen atmosphere for the C-H thiolation of thiobenzanilides. chemrxiv.org

Some visible-light-induced reactions for the synthesis of 2-substituted benzothiazoles can proceed even without a transition metal catalyst or other additives, offering an economical and safe route. nih.gov In some cases, an in situ-generated disulfide from 2-aminothiophenol can act as a photosensitizer, activating molecular oxygen to drive the dehydrogenation step. organic-chemistry.org The use of blue LEDs is also reported to facilitate these transformations effectively. rsc.org

Table 1: Examples of Visible Light-Mediated Synthesis of 2-Substituted Benzothiazoles

Catalyst/ConditionsSubstratesKey FeaturesReference
0.1 mol% [Ru(bpy)3]Cl2, O2, visible light2-Aminothiophenol, AldehydesEfficient, low catalyst loading, oxidative quenching mechanism. elsevierpure.com
Visible light, no catalyst/additives2-Aminothiophenols, AldehydesEconomical, safe, radical mechanism via diaryldisulfide intermediates. nih.gov
Blue LEDs, BF3·Et2O, Na2S2O8Benzothiazoles, Hantzsch esters (as radical precursors)Photocatalyst-free, mild conditions, scalable. rsc.org
Riboflavin tetraacetate, K2S2O8, visible lightThiobenzanilidesAromatic C-H thiolation, sacrificial oxidant used. chemrxiv.org
In situ-generated disulfide, O2, visible light2-Aminothiophenol, AldehydesExternal photosensitizer-free, sustainable, uses water as a solvent. organic-chemistry.org

The formation of the thiazole (B1198619) ring through an intramolecular C-S bond closure is a cornerstone of benzothiazole synthesis. jsynthchem.comjsynthchem.com These reactions often start from N-arylthioureas or related thioamides. organic-chemistry.orgindexcopernicus.com

A notable method involves the base-promoted intramolecular C-S bond coupling of N'-(substituted)-N-(2-halophenyl)thioureas in dioxane without the need for a transition metal. mdpi.com This approach tolerates a variety of functional groups and provides good yields. Another strategy employs potassium persulfate (K2S2O8) as an oxidant in water, offering a green and efficient route to benzothiazole derivatives from anilines and ammonium (B1175870) thiocyanate. jsynthchem.comjsynthchem.com The reaction proceeds via an intramolecular electrophilic cyclization of an in situ-formed thiourea (B124793) derivative. jsynthchem.com

Palladium-catalyzed cross-coupling reactions represent a highly versatile method for the synthesis of complex organic molecules, including 2-substituted benzothiazoles. organic-chemistry.orgnih.gov One prominent strategy is the intramolecular oxidative C-H bond functionalization of N-arylthioureas. organic-chemistry.org This reaction is facilitated by a Pd(PPh3)4/MnO2 co-catalytic system under an oxygen atmosphere, eliminating the need for pre-functionalized ortho-halo substrates. organic-chemistry.org

Another palladium-catalyzed approach involves the cyclization of N-arylcyanothioformamides, assisted by a copper co-catalyst, to produce 2-cyanobenzothiazoles, which can be further elaborated. nih.gov While the Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, its direct application to form the C-N bond in 2-aminobenzothiazoles is less common, with related Buchwald-Hartwig amination being more relevant for N-arylation. However, palladium catalysis is crucial in the broader context of functionalizing the benzothiazole core.

Multi-component reactions (MCRs) are highly efficient in building molecular complexity in a single step by combining three or more reactants. researchgate.netnih.govnih.gov For the synthesis of the 1,3-benzothiazole scaffold, a three-component reaction of an aromatic amine, an aliphatic amine, and elemental sulfur under catalyst- and additive-free conditions has been developed. nih.gov In this reaction, DMSO serves as both the solvent and the oxidant. nih.gov This method allows for the formation of multiple C-S and C-N bonds in one pot.

Another approach involves the Ugi four-component reaction (Ugi-4CR) to create diverse heterocyclic scaffolds, which can be adapted for the synthesis of benzothiazole-containing structures. nih.gov While a direct one-pot synthesis of this compound via an MCR is not explicitly detailed, the principles of MCRs offer a promising avenue for its streamlined production.

Functionalization and Derivatization Reactions

Once the core this compound structure is assembled, further modifications can be made to fine-tune its properties.

The phenyl group attached to the methanamine bridge offers a prime site for functionalization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto this phenyl ring. For instance, nitration, halogenation, or Friedel-Crafts acylation can be performed, provided the conditions are compatible with the benzothiazole and amine functionalities.

Furthermore, if the phenyl ring is pre-functionalized with a suitable group, such as a halogen, it can serve as a handle for cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, alkynyl, or amino groups, respectively. The synthesis of {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-bromophenyl}(phenyl)methanone demonstrates the presence of a modifiable phenyl ring within a larger benzothiazole-containing molecule. nih.gov The bromine atom on the phenyl ring can be a site for further chemical transformations.

Transformations at the Benzothiazole Moiety

The benzothiazole ring system of this compound is amenable to various chemical transformations, allowing for the introduction of diverse functional groups onto its benzene (B151609) portion. This functionalization is a key strategy for modulating the physicochemical and pharmacological properties of the resulting derivatives. nih.govresearchgate.net

One common approach involves the electrophilic substitution on the benzene ring. For instance, nitration of the benzothiazole core, typically at the 6-position, can be achieved using standard nitrating agents. The resulting nitro group can then serve as a versatile handle for further modifications. A subsequent reduction, often carried out with reagents like tin(II) chloride (SnCl₂), converts the nitro group into an amino group. nih.gov This newly introduced amino group can then be acylated, sulfonylated, or used to form ureas and thioureas, leading to a wide array of substituted analogues. nih.gov

Halogenation, particularly bromination, is another important transformation, often occurring at the 6-position of the benzothiazole ring. These halogenated derivatives can then participate in various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the attachment of various aryl, heteroaryl, or alkyl groups to the benzothiazole skeleton.

The following table summarizes representative transformations at the benzothiazole moiety, starting from related 2-aminobenzothiazole (B30445) precursors which demonstrate the reactivity applicable to this compound.

Table 1: Representative Transformations at the Benzothiazole Moiety

Starting Material Analogue Reagents and Conditions Position of Transformation Product Type Reference
2-Amino-6-nitrobenzothiazole 1. Ac₂O, Pyridine (B92270); 2. SnCl₂, H₂O; 3. Acyl/Sulfonyl/Carbimide chlorides 6-position 6-Acylamino/Sulfonamido/Carbimide derivatives nih.gov
4-Substituted anilines NH₄SCN, Br₂, AcOH 6-position 6-Substituted-2-aminobenzothiazoles nih.gov

Synthesis of Imine and Hydrazone Analogues

The primary amine group of this compound is a key site for derivatization, most notably through condensation reactions with carbonyl compounds to form imines (Schiff bases) and hydrazones. These reactions are typically straightforward and proceed under mild, often acid-catalyzed, conditions. youtube.com

The synthesis of imine analogues involves the reaction of this compound with a wide variety of aldehydes and ketones. This reaction is reversible and is usually driven to completion by removing the water formed during the reaction. youtube.com A diverse library of imine derivatives can be generated by varying the structure of the carbonyl component, introducing different aromatic, heteroaromatic, or aliphatic substituents. For example, the reaction with substituted benzaldehydes yields N-benzylidene derivatives. researchgate.netnih.gov

Hydrazone analogues can be synthesized through a two-step process. First, the parent 2-aminobenzothiazole is converted to a 2-hydrazinylbenzothiazole intermediate via diazotization followed by reduction, or by reaction with hydrazine (B178648) hydrate. nih.govderpharmachemica.com This hydrazinyl derivative is then condensed with various aldehydes or ketones to afford the corresponding hydrazones. nih.gov The Vilsmeier-Haack reaction can also be employed on these hydrazones to generate further heterocyclic structures like formylpyrazoles. nih.gov

The following table presents examples of imine and hydrazone formation from related benzothiazole precursors.

Table 2: Synthesis of Imine and Hydrazone Analogues

Benzothiazole Precursor Carbonyl Compound Product Type Reaction Conditions Reference
2-Aminobenzothiazole m-Nitrobenzaldehyde Schiff Base (Imine) Absolute ethanol researchgate.net
6-Substituted-2-hydrazinylbenzothiazole Aromatic ketones Hydrazone Alcohol nih.gov

Formation of Polycyclic and Heterocyclic Derivatives

The inherent reactivity of both the endocyclic nitrogen and the exocyclic amine group in this compound makes it an excellent building block for the synthesis of more complex, fused heterocyclic systems. nih.gov These annulation reactions often involve bifunctional electrophiles that react with both nitrogen atoms to construct new rings.

A prominent example is the formation of imidazo[2,1-b]benzothiazoles. This can be achieved through various synthetic routes, including the reaction of 2-aminobenzothiazole derivatives with α-haloketones or through multicomponent reactions. For instance, a one-pot reaction between a 2-aminobenzothiazole, an aldehyde, and an isocyanide (Ugi-type reaction) can lead to the formation of substituted imidazo[2,1-b]benzothiazoles. nih.govfrontiersin.org Another approach involves the copper-catalyzed oxidative cyclization of 2-aminobenzothiazole with phenoxyacetophenones. nih.gov

Furthermore, the reaction of 2-aminobenzothiazole with diketones or other bifunctional reagents can lead to the formation of other fused systems. For example, reaction with β-diketones can yield pyrimido[2,1-b]benzothiazole derivatives. uokerbala.edu.iq The Schiff bases derived from 2-aminobenzothiazoles can also undergo cyclization reactions. For instance, reaction with mercaptoacetic acid can yield a thiazolidinone ring, while reaction with succinic anhydride (B1165640) can lead to a seven-membered heterocyclic ring. researchgate.net

The table below provides examples of the formation of polycyclic and heterocyclic derivatives from 2-aminobenzothiazole precursors.

Table 3: Formation of Polycyclic and Heterocyclic Derivatives

Benzothiazole Precursor Reagent(s) Resulting Heterocyclic System Reference
2-Aminobenzothiazole 2-Phenoxyacetophenones, CuI 3-Phenoxybenzo[d]imidazo[2,1-b]thiazole nih.gov
2-Aminobenzothiazole, indole-3-carbaldehyde, aryl isocyanides P₂O₅/SiO₂ 3-Amino-2-(indol-3-yl)imidazo[2,1-b]benzothiazole nih.gov
2-Aminobenzothiazole Schiff Base Succinic anhydride Seven-membered heterocyclic ring (oxazepine derivative) researchgate.net
2-Aminobenzothiazole Schiff Base Mercaptoacetic acid Thiazolidinone ring researchgate.net
2-Aminobenzothiazole o-Phenylenediamine Imidazole ring researchgate.net

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Detailed Mechanistic Investigations of 1,3-Benzothiazol-2-yl(phenyl)methanamine Formation

The synthesis of 2-substituted aminobenzothiazoles, including the title compound, can be achieved through several sophisticated mechanistic pathways. These routes often involve complex cascade reactions designed for efficiency and atom economy.

Modern synthetic strategies increasingly employ radical cascade reactions, often initiated by visible light photoredox catalysis, to construct the 2-aminobenzothiazole (B30445) scaffold. researchgate.net One proposed pathway involves the formation of an aminyl radical which then participates in a cyclization reaction. For instance, a metal-free approach describes the generation of an aminyl radical that subsequently adds to an aryl isothiocyanate. nih.gov

Another advanced mechanism leverages a photoredox electron donor-acceptor (EDA) complex. researchgate.net These complexes can mediate multi-component radical coupling reactions under mild conditions, allowing for the formation of complex molecules from simple precursors. researchgate.net While many examples focus on two-component couplings, three-component radical arylalkylation reactions have been developed, showcasing the potential for building the this compound structure through a convergent approach. researchgate.net The process typically involves a single-electron transfer (SET) mechanism that generates highly reactive radical species. researchgate.net

Hydrogen transfer catalysis represents an efficient and sustainable method for synthesizing benzazoles, including benzothiazoles. nih.govresearchgate.net In these reactions, an alcohol can be converted into the target benzazole in the presence of a transition-metal catalyst, which facilitates the transfer of hydrogen atoms without the need for an external oxidant. nih.gov For the formation of this compound, a related pathway would involve the condensation of 2-aminobenzenethiol with benzaldehyde (B42025), where the intermediate dihydrobenzothiazole is oxidized in situ. researchgate.netmdpi.com

Direct C-H activation is a powerful tool for the intramolecular cyclization of N-arylthioureas to form 2-aminobenzothiazoles. nih.govorganic-chemistry.org This process avoids the need for pre-functionalized substrates. For example, nickel-catalyzed intramolecular oxidative C-H bond functionalization provides an efficient route, featuring low catalyst loading and mild reaction conditions. organic-chemistry.org The mechanism involves the coordination of the catalyst to the thiourea (B124793), followed by an intramolecular C-H cleavage and subsequent reductive elimination to form the benzothiazole (B30560) ring. Similarly, ruthenium and palladium catalysts have been effectively used for the intramolecular oxidative coupling of N-arylthioureas. nih.govresearchgate.net

The choice of catalyst and additives is paramount in directing the outcome of the synthesis of 2-aminobenzothiazoles, influencing both reaction speed and selectivity. A wide array of catalytic systems has been developed, ranging from metal-free to transition-metal-based approaches.

Metal-free systems often employ iodine as a catalyst in the presence of molecular oxygen as a green oxidant. organic-chemistry.orgnih.gov This method proceeds through a cascade reaction involving the in situ formation of a benzothiourea intermediate, followed by an iodine-catalyzed intramolecular cross-dehydrogenative coupling (CDC) of C(sp²)-H and S-H bonds. organic-chemistry.orgnih.gov

Transition-metal catalysts are widely used for their high efficiency and selectivity. Nickel, palladium, ruthenium, and copper are prominent examples. nih.govorganic-chemistry.org Nickel(II) bromide, for instance, has been shown to be a highly effective catalyst for the intramolecular oxidative C-H functionalization of arylthioureas, often requiring a base like pyridine (B92270) and an oxidant such as (diacetoxyiodo)benzene (B116549) (PIDA). organic-chemistry.org Ruthenium(III) chloride and Palladium(II) acetate (B1210297) are also effective for similar oxidative cyclizations of N-arylthioureas. nih.govresearchgate.net Copper-promoted cascade reactions provide another route, starting from precursors like 2-iodoanilines and sodium dithiocarbamates. nih.gov

The following table summarizes various catalytic systems used in the synthesis of the 2-aminobenzothiazole core structure.

Catalyst SystemKey Reagents/AdditivesReaction TypeTypical ConditionsReference(s)
I₂ / O₂Isothiocyanatobenzenes, AminesMetal-Free CascadeChlorobenzene, 120°C organic-chemistry.orgnih.gov
NiBr₂Arylthioureas, PIDA, PyridineC-H Functionalization1,4-Dioxane, Room Temp. organic-chemistry.org
RuCl₃N-ArylthioureasOxidative CouplingNot specified nih.govresearchgate.net
Pd(OAc)₂N-Aryl-N',N'-dialkylthioureasOxidative CyclizationNot specified nih.gov
CuBr / t-BuOK2-Haloanilines, Thiocarbamoyl chlorideTandem ReactionNot specified nih.gov

Reactivity Profiling and Mechanistic Behavior of the Compound

The chemical behavior of this compound is governed by the electronic properties of the benzothiazole ring system and the attached aminophenylmethyl group. The benzothiazole moiety is generally stable to acids but can undergo ring-opening in the presence of bases. thieme-connect.de

The benzothiazole ring system is susceptible to both electrophilic and nucleophilic substitution reactions. thieme-connect.de Electrophilic substitution, such as bromination, typically occurs on the benzene (B151609) part of the fused ring system. rsc.org The presence of the amino group at the 2-position influences the regioselectivity of these reactions. Furthermore, the phenyl group attached to the methanamine bridge is also a potential site for electrophilic aromatic substitution.

Computational studies using Molecular Electrostatic Potential (MEP) maps help predict the most likely sites for chemical attack. nih.gov Regions with high negative potential (typically colored red on MEP maps) are prone to electrophilic attack, while regions with high positive potential (blue) are susceptible to nucleophilic attack. nih.gov For the benzothiazole core, nucleophilic attack is generally directed towards specific electrophilic centers within the heterocyclic ring. mdpi.com The exocyclic amine group in this compound can act as a nucleophile, participating in reactions such as acylation. jetir.org The benzothiazole itself can act as a directing group in C-H functionalization reactions on the appended phenyl ring, as seen in the Ru(II)-catalyzed ortho-amidation of 2-aryl benzothiazoles. acs.org

The 2-aminobenzothiazole scaffold is redox-active and can participate in various oxidation-reduction pathways. The oxidation of 2-aminobenzothiazoles has been a subject of study, indicating the susceptibility of the amino group and the heterocyclic system to oxidative transformation. acs.org

The antioxidant potential of some benzothiazole derivatives has been evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. uokerbala.edu.iq This indicates that the molecule can act as a radical scavenger, a process involving single-electron transfer to neutralize the radical species. uokerbala.edu.iq

Furthermore, 2-aminobenzothiazole derivatives have been shown to interact with biological redox systems, such as the cytochrome P-450 enzyme complex. nih.gov Certain derivatives act as competitive inhibitors of microsomal oxidation by binding to the ferric cytochrome P-450 active site, which suggests a direct role in electron transfer processes central to metabolic oxidation. nih.gov This interaction can be of a mixed Type I/reverse Type I nature, highlighting the complex redox behavior of this class of compounds. nih.gov

Transformations Involving the Methanamine Linkage

The primary amine of this compound serves as a versatile functional handle for a variety of chemical transformations. This section explores key reactions involving this methanamine linkage, including N-acylation, Schiff base formation, and reductive amination, which lead to the synthesis of diverse derivatives with potential applications in medicinal chemistry and material science.

N-Acylation

The nucleophilic nature of the primary amine in this compound allows for its ready acylation to form the corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct.

While direct N-acylation of this compound is not extensively documented in dedicated studies, the reactivity of the closely related 2-aminobenzothiazole scaffold is well-established, providing a strong precedent for this transformation. For instance, various N-benzothiazol-2-yl-amides have been synthesized through the condensation of 2-aminobenzothiazoles with chloroacetylchloride. researchgate.net In a similar vein, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized in high yield from 2-aminobenzothiazole and flurbiprofen (B1673479) using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. mdpi.com These established protocols suggest that this compound would readily undergo N-acylation under similar conditions to yield N-acyl derivatives.

A general scheme for the N-acylation of this compound is presented below:

General Reaction Scheme for N-Acylation

This compound + Acylating Agent (e.g., R-COCl) → N-(1,3-benzothiazol-2-yl(phenyl)methyl)acetamide

Detailed research on specific examples starting from this compound is required to fully characterize the scope and limitations of this reaction.

Schiff Base Formation

The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. nih.gov This condensation reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the formation of a hemiaminal intermediate followed by dehydration.

The synthesis of Schiff bases from 2-aminobenzothiazole derivatives is a widely reported transformation. For example, a series of Schiff base derivatives of benzothiazole have been synthesized by reacting substituted 2-aminobenzothiazoles with various substituted benzaldehydes. researchgate.net More specifically, research into potential inhibitors for the Middle East respiratory syndrome coronavirus (MERS-CoV) has led to the synthesis of a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives. nih.gov These compounds, which are structurally analogous to the Schiff bases of this compound, were generated through the reaction of an appropriate amine with an aromatic aldehyde in the presence of acetic acid as a catalyst. nih.gov

The following table summarizes the synthesis of representative Schiff bases from a related benzothiazole amine, demonstrating the general applicability of this reaction.

Table 1: Synthesis of 1-phenyl-N-(benzothiazol-2-yl)methanimine Derivatives

Amine Reactant Aldehyde Reactant Catalyst Product Reference
4-(Benzo[d]thiazol-2-yl)aniline Benzaldehyde Acetic Acid (E)-N-benzylidene-4-(benzo[d]thiazol-2-yl)aniline nih.gov
4-(Benzo[d]thiazol-2-yl)aniline 4-Fluorobenzaldehyde Acetic Acid (E)-4-(benzo[d]thiazol-2-yl)-N-(4-fluorobenzylidene)aniline nih.gov
4-(Benzo[d]thiazol-2-yl)aniline 4-Chlorobenzaldehyde Acetic Acid (E)-4-(benzo[d]thiazol-2-yl)-N-(4-chlorobenzylidene)aniline nih.gov
4-(Benzo[d]thiazol-2-yl)aniline 4-Methylbenzaldehyde Acetic Acid (E)-4-(benzo[d]thiazol-2-yl)-N-(4-methylbenzylidene)aniline nih.gov

This table is based on data for a structurally related compound and serves as a model for the expected reactivity of this compound.

Reductive Amination

Reductive amination is a powerful two-step method for forming secondary or tertiary amines. The process begins with the formation of a Schiff base from a primary amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This method avoids the potential for over-alkylation that can occur in direct N-alkylation reactions.

The methanamine linkage of this compound is a prime candidate for reductive amination to generate a variety of N-substituted derivatives. The initial step involves the reaction with an aldehyde or ketone to form an imine, as discussed in the previous section. Subsequent reduction of the C=N double bond is typically achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

A notable example from the literature, while starting with a pre-formed imine, demonstrates the successful reduction of the imine linkage in a closely related system. The compound (E)-N-benzylidene-4-(benzo[d]thiazol-2-yl)aniline was reduced using NaBH₄ to yield N-benzyl-4-(benzo[d]thiazol-2-yl)aniline. nih.gov Another study details the reduction of Schiff bases derived from 2-aminobenzothiazole using NaBH₄ to afford the corresponding secondary amines. researchgate.net Furthermore, the synthesis of 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol was accomplished by forming a Schiff base between 4-(benzo[d]thiazol-2-yl)benzenamine and 2-hydroxybenzaldehyde, followed by reduction with an excess of NaBH₄. nih.gov

The following table provides details from a relevant reductive amination procedure.

Table 2: Example of Imine Reduction in a Benzothiazole Derivative

Starting Imine Reducing Agent Solvent Product Reference
(E)-N-benzylidene-4-(benzo[d]thiazol-2-yl)aniline Sodium Borohydride (NaBH₄) Methanol/Dichloromethane N-benzyl-4-(benzo[d]thiazol-2-yl)aniline nih.gov
4-(benzo[d]thiazol-2-yl)-N-(2-hydroxybenzylidene)aniline Sodium Borohydride (NaBH₄) Methanol 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol nih.gov

This table illustrates the reduction step of reductive amination on a structurally similar compound, providing a strong model for the expected reactivity of imines derived from this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are employed to model the behavior of electrons and nuclei within a molecule, yielding detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a standard method for the geometry optimization of organic molecules due to its balance of accuracy and computational cost. For derivatives of 1,3-benzothiazole, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms. nbu.edu.sa

Table 1: Representative Calculated Bond Lengths in Benzothiazole (B30560) Derivatives from DFT Studies

BondTypical Calculated Length (Å)
C-C (aromatic)1.38 - 1.41
C-N1.35 - 1.40
C=N1.29 - 1.34
C-S1.75 - 1.78

Note: The values are typical ranges observed in DFT studies of various benzothiazole derivatives and may vary for the specific compound 1,3-Benzothiazol-2-yl(phenyl)methanamine.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key parameter for assessing molecular stability and reactivity. scirp.org

For benzothiazole derivatives, the HOMO is often localized on the electron-rich benzothiazole ring and any electron-donating substituents, while the LUMO is typically distributed over the π-system of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. scirp.org In studies of related compounds, the HOMO-LUMO gap for substituted 1,3-benzothiazole molecules was found to be between 3.95 and 4.70 eV. nbu.edu.sa The introduction of different substituents can significantly influence the energies of the FMOs and the energy gap. For this compound, the phenyl and amine groups would be expected to modulate the electronic properties of the benzothiazole core.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Representative Benzothiazole Derivatives

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
2-vinyl-1,3-benzothiazole-6.12-1.424.70
2-(2-pyridyl)-1,3-benzothiazole-6.23-1.934.30
1,3-benzothiazole-2-carboxaldehyde-6.83-2.883.95

Source: Adapted from DFT studies on 1,3-benzothiazole derivatives. nbu.edu.sa The specific values for this compound would require dedicated calculations.

Vibrational Spectroscopy Simulations and Conformational Analysis

Theoretical vibrational spectroscopy, typically performed using DFT methods, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and normal modes of a molecule, it is possible to assign the observed spectral bands to specific atomic motions. This analysis is also crucial for confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov

For benzothiazole derivatives, characteristic vibrational modes include the C-H stretching of the aromatic rings, C=N and C-N stretching of the thiazole (B1198619) ring, and various bending and out-of-plane modes. researchgate.net In the case of this compound, specific vibrations associated with the amine N-H bonds and the phenyl group would also be present. Conformational analysis, often performed by rotating key single bonds and calculating the energy at each step, can reveal the most stable conformers and the energy barriers between them. For 1,3-benzothiazole, two main conformers have been identified, with a rotational barrier between them. nbu.edu.sa

Quantitative Structure-Property Relationships (QSPR) for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with a particular property of interest. While QSAR (Quantitative Structure-Activity Relationship) is more common for biological activities, QSPR can be applied to predict non-biological attributes such as boiling point, solubility, or refractive index.

Intermolecular Interactions and Crystal Engineering Studies

Understanding how molecules interact with each other in the solid state is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, and it provides a three-dimensional map of the close contacts between neighboring molecules.

For benzothiazole derivatives, Hirshfeld surface analysis has revealed the importance of various intermolecular interactions in their crystal packing. nih.govmdpi.comeurjchem.com These interactions often include:

H···H contacts: Typically representing a significant portion of the surface due to the abundance of hydrogen atoms. nih.gov

C-H···π interactions: Where a C-H bond interacts with the π-system of an aromatic ring.

π-π stacking interactions: The stacking of aromatic rings, which can be in a parallel or offset arrangement. nih.gov

Hydrogen bonds: Such as N-H···N, N-H···O, or O-H···N, which are strong directional interactions. eurjchem.com

The 2D fingerprint plot is a summary of the Hirshfeld surface, plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). Different types of interactions appear as distinct patterns in the fingerprint plot, allowing for their quantitative analysis. For example, sharp spikes in the plot are characteristic of strong hydrogen bonds. eurjchem.com In a study of a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid, H···H and C···H/H···C interactions were found to be the most significant contributors to the Hirshfeld surface. eurjchem.com

Non-Covalent Interactions and Supramolecular Assembly

The solid-state architecture and crystal packing of benzothiazole derivatives are significantly influenced by a network of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions, dictate the supramolecular assembly of the molecules. nih.gov

Table 1: Summary of Non-Covalent Interactions in Selected Benzothiazole Derivatives

Interaction TypeParticipating GroupsRole in Supramolecular AssemblyReference
C—H⋯N Hydrogen BondPhenyl C-H and Benzothiazole NFormation of inversion dimers nih.gov
C—H⋯O Hydrogen BondPhenyl C-H and Carbonyl OLinking dimers into infinite chains nih.gov
π–π StackingBenzothiazole and Phenyl ringsStabilization of the crystal lattice nih.gov
C—H⋯π InteractionC-H bonds and aromatic ringsFurther stabilization of molecular packing nih.gov
N–H⋯N Hydrogen BondHydrazinyl N-H and Thiazole NFormation of strong dimeric motifs mdpi.com
N–H⋯O Hydrogen BondHydrazonyl N-H and Sulfonate OStabilization of the solid state mdpi.com

Computational Mechanistic Studies and Transition State Identification

Computational modeling is essential for elucidating the complex reaction mechanisms involved in the synthesis of benzothiazole derivatives. These studies help identify reaction intermediates, transition states, and the most plausible reaction pathways. mdpi.comnih.gov For example, the synthesis of 2-substituted benzothiazoles from o-iodoarylisothiocyanates has been proposed to proceed via a transition metal-free SRN1 mechanism, which involves the formation of radical intermediates. nih.gov Computational analysis can map the potential energy surface of such reactions to validate the proposed mechanism.

Theoretical investigations into the condensation reaction of 2-aminothiophenol (B119425) with aldehydes, a common route to 2-substituted benzothiazoles, have shown that catalysts can activate the reactants through mechanisms like hydrogen bonding. mdpi.comyoutube.com For instance, the use of NH4Cl as a catalyst is believed to activate the benzaldehyde (B42025) carbonyl group, promoting the nucleophilic attack by the amino group of 2-aminothiophenol. youtube.com Similarly, Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) catalyze the condensation by generating a reactive ketamine intermediate, which then undergoes intramolecular cyclization. mdpi.com Computational studies can model these catalytic cycles, identifying the key transition states and intermediates along the reaction coordinate.

Reaction Pathway Mapping and Activation Energy Calculations

A key aspect of computational mechanistic studies is the mapping of reaction pathways and the calculation of associated activation energies (Ea). This data provides quantitative insight into reaction kinetics and feasibility. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (ΔE), is a critical parameter derived from DFT calculations that correlates with a molecule's kinetic stability and reactivity. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity and a lower activation barrier for reactions. mdpi.com

Studies on a series of benzothiazole derivatives have shown how substituents on the phenyl ring can modulate this energy gap. mdpi.com For example, a derivative with electron-withdrawing -CF₃ groups exhibited the lowest ΔE value (4.46 eV), indicating it is the least stable and most reactive compound in the series. mdpi.com Conversely, derivatives with phenyl or para-methylphenyl substituents showed the highest ΔE values (4.73 eV and 4.71 eV, respectively), rendering them the most stable and least reactive. mdpi.com These calculations allow for the rational design of precursors for specific chemical transformations. The activation energy for molecular rotation processes within these structures has also been investigated, with smaller Arrhenius activation energies being linked to unhindered diffusion into available free volume. researchgate.net

Table 2: Calculated HOMO-LUMO Energy Gaps (ΔE) for Various Benzothiazole Derivatives

Compound/DerivativeSubstituent on Phenyl RingHOMO-LUMO Gap (ΔE) in eVImplied ReactivityReference
Compound 4Two -CF₃ groups4.46Highest mdpi.com
Compound 2para-chlorophenyl4.62Intermediate mdpi.com
Compound 3para-methoxyphenyl4.64Intermediate mdpi.com
Compound 1para-methylphenyl4.71Lowest mdpi.com
Compound 5Phenyl (unsubstituted)4.73Lowest mdpi.com

Solvent Effects and Reaction Environment Modeling

The reaction environment, particularly the solvent, can significantly influence reaction pathways and rates. Computational models are employed to simulate these effects. The selection of an appropriate solvent model is crucial for obtaining accurate results. The SMD (Solvation Model based on Density) is one such implicit solvent model used in DFT calculations for benzothiazole derivatives. mdpi.com

Theoretical studies have explicitly investigated the impact of solvent polarity on the electronic properties of benzothiazole compounds. nih.gov By performing calculations in both the gas phase and in various polar and nonpolar solvents (such as ethanol, acetone, DMF, and DMSO), researchers can predict how the solvent environment will affect properties like UV-Vis absorption spectra. nih.gov For instance, the excited state relaxation dynamics of 2-(2'-hydroxyphenyl)benzothiazole (HBT) have been shown to be highly regulated by the solvent. nih.gov In DMSO, HBT aggregates undergo excited-state internal charge transfer (ESICT), while in an acetonitrile-water mixture, a sequential ESICT-ESIPT (Excited-State Intramolecular Proton Transfer) mechanism is observed. nih.gov These findings demonstrate that computational modeling of solvent effects is indispensable for understanding and predicting the behavior of benzothiazole derivatives in solution. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

High-Resolution NMR spectroscopy is a cornerstone for the structural verification of 1,3-Benzothiazol-2-yl(phenyl)methanamine. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals corresponding to the protons on the benzothiazole (B30560) ring, the phenyl ring, the methine (-CH) group, and the amine (-NH) group. uq.edu.au The aromatic protons of the benzothiazole and phenyl moieties typically appear in the downfield region between δ 7.0 and 8.2 ppm. rsc.org The methine proton, being adjacent to two aromatic systems and a nitrogen atom, would likely appear as a singlet or a multiplet in the δ 4.5-5.5 ppm range. The amine proton signal is often broad and its chemical shift can vary depending on solvent and concentration, but it is expected in a similar region. uq.edu.au

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound would show signals for the quaternary and protonated carbons of the benzothiazole and phenyl rings, typically in the range of δ 110-155 ppm. nih.gov The C2 carbon of the benzothiazole ring, being part of a C=N bond within the heterocyclic system, is expected to be significantly downfield, potentially above δ 160 ppm. nih.govresearchgate.net The methine carbon signal would be found in the aliphatic region, likely between δ 45 and 65 ppm. rsc.orgrsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous structures.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Benzothiazole Aromatic-CH7.20 - 8.10120.0 - 127.0
Benzothiazole Quaternary-C---135.0 - 154.0
Benzothiazole C2--->165.0
Phenyl Aromatic-CH7.25 - 7.50127.0 - 130.0
Phenyl Quaternary-C---~139.0
Methine-CH~5.0~60.0
Amine-NHVariable (e.g., 4.0-5.0)---

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization time-of-flight (ESI-TOF) or Fourier transform ion cyclotron resonance (FTICR), provide highly accurate mass measurements, allowing for unambiguous molecular formula assignment. nih.govnih.gov

For C₁₄H₁₂N₂S, the monoisotopic mass is 240.0721 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a few parts per million (ppm), confirming the elemental composition. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into characteristic pieces. The most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺, m/z 91) from the phenylmethane portion and a 2-aminobenzothiazole (B30445) radical cation (m/z 150). Another significant fragment would be the benzothiazole cation itself (m/z 135). nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy provides a "fingerprint" of the molecule based on the vibrations of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key vibrations include N-H stretching of the secondary amine, typically appearing as a moderate band around 3300-3400 cm⁻¹. asianpubs.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The stretching vibrations of the aromatic C=C and the heterocyclic C=N bonds fall within the 1500-1650 cm⁻¹ region. asianpubs.orgjapsonline.com The C-N stretching vibration is expected around 1300-1350 cm⁻¹, while the C-S stretch of the thiazole (B1198619) ring appears at lower wavenumbers, typically 650-750 cm⁻¹. japsonline.com

Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly for symmetric non-polar bonds that are weak in the IR spectrum. The aromatic ring breathing modes would be prominent in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3400
Aromatic (C-H)Stretch3000 - 3100
Aromatic/Heteroaromatic (C=C/C=N)Stretch1500 - 1650
Amine (C-N)Stretch1300 - 1350
Thiazole (C-S)Stretch650 - 750

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The compound possesses two primary chromophores: the benzothiazole system and the phenyl ring. The benzothiazole moiety itself exhibits strong absorption bands in the UV region. nist.gov The conjugation between the phenyl ring and the benzothiazole system through the amine linker is expected to cause a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. This technique is valuable for confirming the presence of the conjugated system and is often used in quantitative analysis. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a related compound, 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol, XRD analysis showed that the aniline (B41778) and benzothiazole groups are nearly coplanar, while the phenol (B47542) group is almost perpendicular. nih.gov

Interactive Data Table: Representative Crystallographic Data for a Related Benzothiazole Derivative Data from 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol, a structurally similar compound. nih.gov

ParameterValue
Chemical FormulaC₂₀H₁₆N₂OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.3260
b (Å)5.7940
c (Å)24.2246
β (°)121.546
Volume (ų)1593.99

Advanced hyphenated analytical techniques for reaction monitoring and purity assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for modern chemical analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing the synthesis of this compound. It can be used to monitor the progress of the reaction, for instance, the reduction of the corresponding imine precursor, by tracking the disappearance of the starting material and the appearance of the product peak with its characteristic mass-to-charge ratio. jyoungpharm.org Following purification, LC-MS is also the standard for assessing the final purity of the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives that are sufficiently volatile and thermally stable, GC-MS can also be employed for purity analysis and identification by comparing the resulting mass spectrum to library data. rsc.org

These combined techniques ensure that the synthesized compound is of high purity and has the correct chemical identity, which is a prerequisite for any subsequent research application. nih.gov

Applications in Materials Science and Industrial Chemistry

Role as a Precursor for Functional Organic Materials

The 2-aminobenzothiazole (B30445) framework, which is the core of 1,3-Benzothiazol-2-yl(phenyl)methanamine, is a highly reactive and versatile building block for the synthesis of a wide array of functional organic materials. mdpi.comnih.gov The amino group and the endocyclic nitrogen are well-positioned to react with electrophilic reagents, enabling the construction of various fused and complex heterocyclic systems. nih.gov

Researchers have demonstrated that the functionalization of the 2-amino group is a powerful tool for designing molecules with specific properties. mdpi.com For instance, this compound can serve as a starting material for creating more complex structures through reactions like acylation, sulfonylation, or condensation with isocyanates. mdpi.comresearchgate.net These modifications are crucial for producing materials with tailored characteristics for diverse applications, from pharmaceuticals to industrial compounds. benthamscience.com The synthesis of such derivatives is often straightforward, utilizing methods like condensation reactions with aldehydes or acyl chlorides. mdpi.com The inherent reactivity of the amine group makes it a key handle for building larger, functional molecular architectures. ijpsr.com

Exploration in Organic Electronics and Optoelectronic Devices

Benzothiazole (B30560) derivatives are increasingly recognized for their potential in organic electronics and optoelectronics, including applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and data storage. nih.govresearchgate.net The strong electron-withdrawing nature of the benzothiazole core is a key feature that facilitates these applications. researchgate.net

The combination of an electron-donating group with the electron-accepting benzothiazole unit creates a donor-acceptor (D-A) structure, which is fundamental for many electronic materials. In this compound, the benzothiazole acts as the acceptor, while the phenyl and amine groups can modulate the electronic properties. By introducing different electron-accepting or -donating groups, the electronic and morphological properties of thin films made from these materials can be precisely controlled. rsc.org

Research into related benzothiazole derivatives has shown promising results:

Light-Emitting Diodes (LEDs): A series of benzothiazole derivatives (ATZ1–ATZ5) have been synthesized, demonstrating tunable solid-state emission. One derivative, ATZ2, exhibited white light emission, making it a promising single-component emitting material for LEDs. rsc.org

Data Storage: Conjugated molecules incorporating carbazole (B46965) (electron donor) and benzothiazole (electron acceptor) have been developed. Depending on the molecular structure (D-A vs. A1-D-A2), these materials have shown potential for either volatile (DRAM) or non-volatile (WORM) data storage. rsc.org

Charge Transport: Computational studies using density functional theory (DFT) have been employed to investigate the electronic properties of benzothiazole derivatives. These studies analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the energy gap (Egap), which are crucial for charge transport and optoelectronic performance. nih.gov

Table 1: Calculated Electronic Properties of Benzothiazole Derivatives (at S₀ State) This table presents data for related benzothiazole compounds to illustrate the tunable electronic properties of the core structure.

Compound EHOMO (eV) ELUMO (eV) Egap (eV)
Comp1 -5.59 -1.95 3.64
Comp2 -5.58 -1.88 3.70
**Comp3 (-NO₂)*** -6.18 -3.35 2.83
Comp4 -5.52 -1.92 3.60

Source: Adapted from computational studies on benzothiazole derivatives. nih.gov Note: Comp3 contains a nitro (-NO₂) group, a strong electron-withdrawing group, which significantly lowers the HOMO and LUMO energies and reduces the energy gap.

Development of Advanced Dyes and Pigments (e.g., Reactive Dyes)

The benzothiazole ring is an effective chromophore found in many synthetic dyes. Its derivatives are used to create a range of colors and functionalities, including fluorescent brighteners and reactive dyes for textiles. orientjchem.orgresearchgate.net

This compound can act as a precursor for such dyes. The primary amine group is particularly useful for introducing reactivity, for example, by allowing the molecule to be incorporated into a reactive dye system like those based on s-triazine. orientjchem.org These reactive dyes form covalent bonds with fibers such as cotton, resulting in excellent wash fastness. orientjchem.org

Key developments in this area include:

Bifunctional Reactive Dyes: Mixed bifunctional reactive dyes incorporating a benzothiazole moiety have been synthesized. When applied to cotton, these dyes produce pink and red shades with good to excellent fastness properties. orientjchem.org

Fluorogenic Dyes: Benzothiazole has been used as the core for "click-on" fluorogenic dyes. A non-fluorescent benzothiazole precursor can react via a "click" reaction to form a highly fluorescent triazole adduct, useful for labeling applications. nih.gov

Azo Dyes: Novel benzothiazole azo dyes have been synthesized and characterized. These compounds are effective as corrosion inhibitors, a property linked to their chemical structure and ability to adsorb onto metal surfaces. acs.org

Fluorescent Brighteners: Derivatives of 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one have been prepared and show promise as blue fluorescent brighteners. researchgate.net

Table 2: Examples of Benzothiazole-Based Dyes and Their Applications

Dye Type Core Structure Component Application Reference
Bifunctional Reactive Dye Benzothiazole Dyeing cotton fabrics (pink/red shades) orientjchem.org
Fluorogenic "Click-on" Dye Benzothiazole Alkyne Fluorescent labeling nih.gov
Azo Dye 2-(Arylazo)-benzothiazole Corrosion inhibition acs.org
Styryl Dye Benzothiazole Styryl DNA binding studies nih.gov
Fluorescent Brightener Benzothiazolyl-benzocoumarin Optical brightening researchgate.net

Application as Ligands in Catalytic Systems (excluding biological catalysis)

The nitrogen atoms in the benzothiazole ring and the external amine group of this compound make it an excellent candidate for forming Schiff base ligands. Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are exceptionally versatile ligands for coordinating with metal ions. researchgate.netresearchgate.net

Metal complexes formed with benzothiazole-derived Schiff base ligands have shown significant catalytic activity in a variety of organic transformations relevant to industrial chemistry. researchgate.netpnrjournal.com The stability and electronic properties of these metal complexes can be tuned by altering the substituents on the benzothiazole and phenyl rings.

Examples of catalytic applications include:

Oxidation and Condensation Reactions: Metal-Schiff base complexes are known to catalyze reactions such as epoxidation and aldol (B89426) condensation. researchgate.net

Cross-Coupling Reactions: Benzimidazole Schiff bases, which are structurally related to their benzothiazole counterparts, are used as catalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura reaction. researchgate.net

Versatile Coordination: The ability of Schiff bases to form stable complexes with a wide range of transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)) makes them highly valuable in the development of new catalytic systems. pnrjournal.comnih.gov

The synthesis of these catalytic complexes typically involves a two-step process: first, the formation of the Schiff base ligand from this compound and a suitable carbonyl compound, followed by the reaction of the ligand with a metal salt. pnrjournal.com

Electrochemical Properties and Potential in Energy-Related Applications

The electrochemical behavior of benzothiazole derivatives makes them interesting candidates for energy-related applications, such as in organic solar cells and as materials for electro-organic synthesis. researchgate.netresearchgate.net The redox properties of the benzothiazole core can be harnessed to facilitate electron transfer processes, which are central to these technologies.

Organic Solar Cells: Materials based on 2,1,3-benzothiadiazole, a related isomer, are used as acceptor units in the construction of photoluminescent compounds for organic solar cells. researchgate.net The strong electron-withdrawing properties help improve the electronic performance of these devices. researchgate.net

Electrocatalysis and Synthesis: Benzothiazole derivatives are involved in electro-organic synthesis, which is considered an environmentally benign and energy-efficient manufacturing method. researchgate.net This includes applications in the electrochemical reduction of CO2, a critical area for sustainable energy and chemical production. researchgate.net

Electrochemical Sensors: The electrochemical properties of these compounds can also be exploited for the development of chemical sensors, where binding events are transduced into a measurable electrical signal.

The study of HOMO/LUMO energy levels through both experimental (e.g., cyclic voltammetry) and computational methods is essential for designing and optimizing benzothiazole-based materials for specific energy applications. nih.govmdpi.com

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of benzothiazole (B30560) derivatives is undergoing a significant transformation, moving away from traditional methods that often rely on harsh chemicals and energy-intensive processes. The future of synthesizing 1,3-Benzothiazol-2-yl(phenyl)methanamine and related structures lies in the adoption of green chemistry principles, which prioritize sustainability, efficiency, and environmental benignity. mdpi.comnih.gov

Key innovations in this area focus on several promising strategies:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields. analis.com.my Ultrasound irradiation, for instance, offers a versatile and facile pathway for various organic syntheses, promoting reactions under solvent-free conditions at room temperature. analis.com.mytandfonline.com

Use of Green Solvents and Catalysts: Researchers are replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, and ionic liquids. rsc.org Furthermore, the development of reusable heterogeneous catalysts, such as sulfated tungstate and silica sulfuric acid, enhances reaction efficiency while minimizing waste and byproducts. tandfonline.commdpi.comresearchgate.net

Solvent-Free and Catalyst-Free Reactions: One of the most sustainable approaches involves conducting reactions without any solvent or catalyst. nih.gov For example, a method for synthesizing benzothiazole derivatives has been developed by simply irradiating a mixture of 2-aminothiophenol (B119425) and benzaldehyde (B42025) derivatives with an ultrasonic probe for a short duration. analis.com.my Another novel, environmentally friendly method involves a three-component one-pot reaction under catalyst- and additive-free conditions. nih.gov

Electrochemical Synthesis: Electro-organic synthesis represents a green and efficient alternative, using electricity instead of chemical oxidants or catalysts to drive reactions. benthamdirect.com This method allows for the production of 2-substituted benzothiazoles in an undivided cell at room temperature, often in aqueous media, which aligns with green chemistry principles. benthamdirect.com

Comparison of Green Synthesis Methods for Benzothiazole Derivatives
MethodKey FeaturesTypical Reaction TimeCatalyst/ConditionsAdvantages
Ultrasound IrradiationSolvent-free, room temperature10-25 minutesRecyclable sulfated tungstateFast, high yield, eco-friendly, no column purification tandfonline.commdpi.com
Microwave IrradiationUniform heating5-10 minutesAmberlite IR-120 resinRapid, mild conditions, high yield mdpi.com
Electrochemical SynthesisUses electricity, aqueous phaseNot specifiedGraphite-iron electrode, LiClO4Catalyst-free, non-toxic solvent, simple work-up benthamdirect.com
Catalyst-Free One-Pot ReactionThree-component synthesisNot specifiedDMSO as oxidantEnvironmentally friendly, avoids catalysts and additives nih.gov

Unveiling Novel Reactivity and Transformation Pathways

The 1,3-benzothiazole scaffold is a highly reactive building block for organic synthesis. nih.govsemanticscholar.orgresearchgate.net Future research will continue to explore its chemical versatility, unveiling new reactions and transformation pathways to create complex and functionally diverse molecules. The easy functionalization of the 2-amino group and the benzene (B151609) ring of the benzothiazole moiety allows for its use as a versatile component in constructing pharmacologically active heterocycles. nih.govresearchgate.netdoaj.org

Key areas of exploration include:

Domino and Cascade Reactions: These step-economical methods allow for the synthesis of complex molecules like benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole (B30445) in a single operation, minimizing purification steps and resource consumption. researchgate.net

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the benzene ring of the benzothiazole core is a powerful strategy for introducing new substituents and building molecular complexity without the need for pre-functionalized starting materials.

Formation of Fused Heterocyclic Systems: The reactivity of the endocyclic nitrogen atom and the exocyclic amino group makes 2-aminobenzothiazole derivatives ideal precursors for synthesizing a wide variety of fused heterocyclic compounds, such as pyrimido[2,1-b]benzothiazoles. researchgate.net

Synthesis of Schiff Bases: The condensation of the amino group with various aldehydes leads to the formation of Schiff bases. nih.gov These azomethine derivatives are important intermediates and have shown significant biological activities themselves. nih.gov

Rational Design of Derivatives with Tunable Material Properties

Rational design involves the strategic modification of a molecule's chemical structure to achieve desired properties. nih.gov For this compound and its analogs, this approach is pivotal for developing new materials with tailored optical, electronic, and pharmacological characteristics. researchgate.netresearchgate.net The unique chemical structure and biological activities of benzothiazole make it a valuable scaffold in medicinal chemistry and materials science. researchgate.net

Future research will likely focus on:

Structure-Property Relationship (SPR) Studies: By systematically altering substituents on both the benzothiazole and phenyl rings, researchers can establish clear relationships between molecular structure and material properties. researchgate.net For instance, introducing electron-donating or electron-withdrawing groups can significantly alter the molecule's electronic structure, affecting its absorption and emission spectra. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable tools for predicting the geometric, thermodynamic, and spectroscopic properties of new derivatives before their synthesis. mdpi.comscirp.org These studies can elucidate charge distribution, frontier molecular orbital energies (HOMO-LUMO), and reactivity parameters, guiding the design of molecules with specific functionalities. mdpi.comscirp.org

Development of Fluorescent Probes: The inherent fluorescence of many benzothiazole derivatives makes them excellent candidates for development as sensors and imaging agents. nih.govresearchgate.net Rational design can be used to fine-tune their photophysical properties, such as quantum yields and Stokes' shifts, for specific applications. researchgate.net

Impact of Substituents on Benzothiazole Derivative Properties
Substituent TypePositionPredicted Effect on PropertiesPotential Application
Electron-donating group (e.g., -OCH3, -NH2)Benzene or Phenyl ringShifts absorption/emission to longer wavelengths (red shift)Organic electronics, bioimaging mdpi.comscirp.org
Electron-withdrawing group (e.g., -NO2, -CF3)Benzene or Phenyl ringLowers HOMO-LUMO energy gap, increases reactivityPharmacological agents, nonlinear optics nih.govmdpi.com
Halogens (e.g., -Cl, -Br)Benzene or Phenyl ringModifies lipophilicity and binding interactionsDrug design, materials science nih.gov

Integration with Machine Learning for Predictive Chemical Synthesis and Property Prediction

The intersection of chemistry and artificial intelligence is creating new paradigms in drug discovery and materials science. nih.gov Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions and the properties of novel compounds, significantly accelerating the research and development cycle. nih.govresearchgate.net

Future directions in this interdisciplinary field include:

Predictive Synthesis: ML algorithms can be trained on vast datasets of known reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing new benzothiazole derivatives, saving time and resources in the lab.

Property Prediction: By employing algorithms like Random Forest, XGBoost, and LightGBM, researchers can develop robust models to predict the photophysical and biological properties of unsynthesized benzothiazole derivatives. nih.gov For example, models have been successfully built to predict maximum absorption (λmax) and emission (λem) wavelengths for benzothiadiazole derivatives with high accuracy. nih.gov

Model Interpretability: A key aspect of developing reliable predictive models is understanding how they make their predictions. nih.gov Techniques like SHapley Additive exPlanations (SHAP) provide valuable chemical insights by interpreting the model's output, thus enhancing confidence in its reliability. nih.gov

Generative Models: Advanced ML models can be used to design entirely new benzothiazole structures in silico that are predicted to have high activity for a specific biological target or a desired material property.

Expanding Applications in Emerging Technologies and Niche Chemical Markets

While benzothiazole derivatives are well-established in medicinal chemistry, their unique properties make them attractive for a range of emerging technologies and specialized chemical markets. pcbiochemres.comjchemrev.com Their versatility as a chemical scaffold allows for broad applications beyond pharmaceuticals. researchgate.net

Potential growth areas include:

Organic Electronics: The conjugated π-electron systems in benzothiazole derivatives give them interesting optoelectronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net

Agrochemicals: Certain benzothiazole derivatives have shown potential as fungicides, herbicides, and plant growth regulators, opening up applications in agriculture. nih.govpcbiochemres.com

Corrosion Inhibitors: The ability of benzothiazole compounds to adsorb onto metal surfaces makes them effective corrosion inhibitors, a niche but important industrial application.

Advanced Materials: As building blocks, these compounds can be incorporated into polymers and other materials to impart specific properties, such as thermal stability, fluorescence, or bioactivity. researchgate.net Their use as dye intermediates is also a significant application. pcbiochemres.com

Q & A

Q. What are the common synthetic pathways for preparing 1,3-Benzothiazol-2-yl(phenyl)methanamine derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, substitution, and condensation. Key steps include:

  • Cyclization of benzothiazole precursors : Using reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) to form the benzothiazole core .
  • Substitution reactions : Introducing phenyl or amine groups via nucleophilic substitution, often in the presence of bases like triethylamine .
  • Coupling reactions : For example, forming amide bonds between benzothiazole and phenylmethanamine moieties using coupling agents (e.g., EDC/HOBt) .

Q. Example Reaction Conditions :

StepReagents/ConditionsOutcome
Benzothiazole formationKMnO₄ (acidic conditions)Sulfoxide/sulfone intermediates
Amine substitutionNaBH₄ in methanol/ethanolReduction to primary/secondary amines

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify hydrogen/carbon environments (e.g., aromatic protons at δ 6.4–8.3 ppm, NH signals at δ 4.1 ppm) .
  • FTIR Spectroscopy : Detects functional groups (e.g., C=N stretch at ~1611 cm⁻¹, N-H stretch at ~3533 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular mass (e.g., m/z 482.90 for a benzothiazole derivative) .
  • Elemental Analysis : Validates purity (e.g., C: 54.71%, N: 11.60%) .

Q. How do reaction conditions influence the yield and purity of benzothiazole derivatives during synthesis?

Methodological Answer: Critical factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups .
  • Catalyst selection : Transition metals (e.g., Pd for cross-coupling) improve efficiency but require rigorous purification .

Q. Case Study :

  • Oxidation with KMnO₄ : Acidic conditions yield sulfones, while neutral conditions favor sulfoxides .
  • Reduction with NaBH₄ : Methanol as a solvent minimizes side reactions compared to ethanol .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel benzothiazole derivatives?

Methodological Answer:

  • Multi-technique correlation : Cross-validate NMR, IR, and MS data to address ambiguities (e.g., distinguishing overlapping aromatic protons via 2D NMR) .
  • Computational modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental results .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation .

Example : A discrepancy in NH proton integration (δ 4.11 ppm) was resolved via HSQC NMR, confirming its assignment to an amine rather than a hydroxyl group .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro assays : Test inhibitory activity against targets (e.g., kinases, microbial strains) using dose-response curves .
  • Control experiments : Include positive controls (e.g., known inhibitors) and vehicle controls to validate specificity .
  • Stability studies : Assess compound stability under physiological conditions (pH 7.4, 37°C) via HPLC monitoring .

Data Interpretation : A derivative showed IC₅₀ = 12 µM against a kinase target, suggesting competitive inhibition kinetics .

Q. What environmental factors affect the stability and efficacy of benzothiazole derivatives in biological systems?

Methodological Answer:

  • pH sensitivity : Protonation of amine groups at acidic pH alters solubility and binding affinity .
  • Oxidative degradation : Benzothiazole sulfides may oxidize to sulfoxides in the presence of ROS, reducing activity .
  • Light exposure : UV light can degrade aromatic systems; store compounds in amber vials .

Mitigation Strategy : Use antioxidants (e.g., ascorbic acid) in formulation buffers to prevent oxidation .

Q. How can multi-step synthetic routes for complex benzothiazole derivatives be optimized for scalability?

Methodological Answer:

  • Stepwise purification : Use TLC/HPLC after each step to isolate intermediates and minimize carryover impurities .
  • Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Flow chemistry : Continuous flow systems improve reaction control and scalability for high-temperature steps .

Example : A three-step synthesis achieved 68% overall yield after replacing batch processing with flow chemistry .

Q. What advanced techniques elucidate the interaction mechanisms of benzothiazole derivatives with biological targets?

Methodological Answer:

  • Molecular docking : Predict binding modes using software like AutoDock (e.g., benzothiazole fitting into ATP-binding pockets) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., kon/koff rates) .
  • Cryo-EM : Visualize compound-target complexes at near-atomic resolution .

Case Study : Docking studies revealed hydrogen bonding between the benzothiazole NH and a kinase catalytic residue, explaining inhibitory activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.